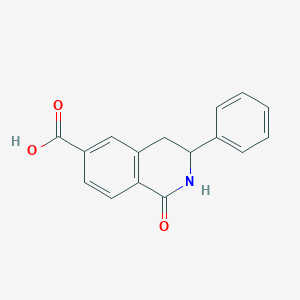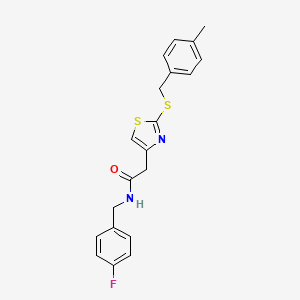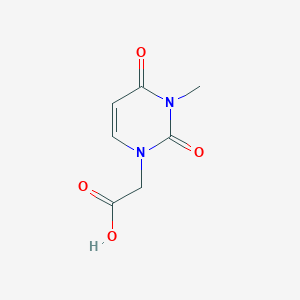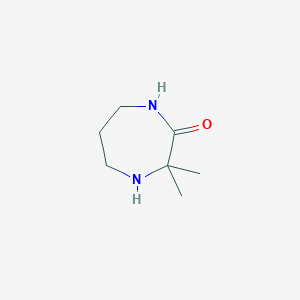
4-Chloro-4'-ethynyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Chloro-4’-ethynyl-1,1’-biphenyl” is a chemical compound with the CAS Number: 57399-11-8 . It has a molecular weight of 212.68 and its IUPAC name is 4-chloro-4’-ethynyl-1,1’-biphenyl .
Molecular Structure Analysis
The InChI code for “4-Chloro-4’-ethynyl-1,1’-biphenyl” is 1S/C14H9Cl/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h1,3-10H . This indicates that the compound has a biphenyl core with a chlorine atom and an ethynyl group attached to the 4 and 4’ positions respectively .Chemical Reactions Analysis
As a simple aromatic halogenated organic compound, “4-Chloro-4’-ethynyl-1,1’-biphenyl” is expected to be very unreactive . Reactivity generally decreases with an increased degree of substitution of halogen for hydrogen atoms .Physical And Chemical Properties Analysis
“4-Chloro-4’-ethynyl-1,1’-biphenyl” is a solid at room temperature . It should be stored in a dry environment at 2-8°C .Scientific Research Applications
Synthesis and Characterization of New Compounds
One research avenue explores the synthesis and characterization of new ketooximes and their complexes, starting from the reaction of chloroacetyl chloride with biphenyl in the presence of aluminum chloride. This process led to the production of mononuclear complexes using metals like cadmium(II), cobalt(II), and copper(II), showcasing the compound's utility in forming bidentate ligands that bond metal ions through oxime and carbonyl oxygen (Karipcin & Arabali, 2006).
Catalysis and Polymerization
Research on Pd-catalyzed bis(silylation) of alkynes, including 4-ethynyl-1,1′-biphenyl, with specific disilanes has led to unexpected formation of eight-membered siloxane–chelate complexes. This highlights the compound's role in facilitating novel catalytic reactions and the development of complex molecular structures (N'dongo et al., 2013).
Environmental Biodegradation
Biphenyl dioxygenases, enzymes capable of degrading polychlorinated biphenyls (PCBs), have been studied extensively. These enzymes, which can be produced through the chlorination of biphenyl (a process that 4-Chloro-4'-ethynyl-1,1'-biphenyl can undergo), demonstrate the compound's relevance in environmental cleanup efforts to address PCB pollution (Furukawa, Suenaga & Goto, 2004).
Advanced Material Applications
The synthesis of hyperbranched conjugated poly(tetraphenylethene) from tetraphenylethene-containing diyne, similar to 4-Chloro-4'-ethynyl-1,1'-biphenyl, has led to materials with aggregation-induced emission, useful for fluorescent photopatterning, optical limiting, and explosive detection. This research illustrates the compound's potential in creating materials with novel optical properties (Hu et al., 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
1-chloro-4-(4-ethynylphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h1,3-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIYZSYSSLLGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-4'-ethynyl-1,1'-biphenyl | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-(Tert-butyl)phenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2987343.png)
![2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid](/img/structure/B2987344.png)
![8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2987348.png)
![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2987349.png)
![N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2987351.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2987353.png)

![tert-Butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate](/img/structure/B2987356.png)


![methyl 1-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2987359.png)
![2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B2987360.png)